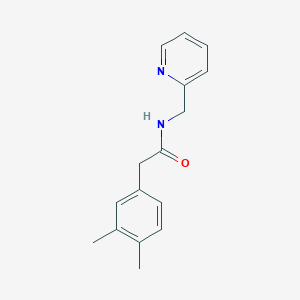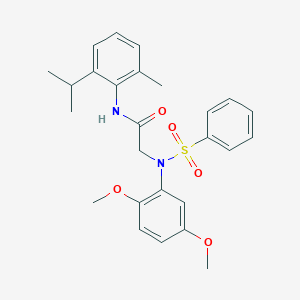
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide
Descripción general
Descripción
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those observed in Parkinson's disease. The compound was first synthesized in the 1970s and has since been used to study the mechanisms of Parkinson's disease and to develop new treatments for the condition.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide involves the conversion of the compound to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the brain, where it accumulates and leads to the selective destruction of these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in dopamine levels in the brain, the selective destruction of dopaminergic neurons, and the development of Parkinson's-like symptoms. These symptoms include tremors, rigidity, and bradykinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain, which makes it a useful tool for studying the mechanisms of Parkinson's disease. However, one limitation of using this compound is its toxicity, which can make it difficult to work with and requires careful handling.
Direcciones Futuras
There are several future directions for research involving N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of this compound toxicity. Another area of interest is the use of this compound in the study of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the development of new compounds that can selectively destroy dopaminergic neurons in a less toxic manner than this compound.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide has been widely used in scientific research to study the mechanisms of Parkinson's disease. The compound is known to selectively destroy dopaminergic neurons in the brain, leading to a decrease in dopamine levels and the development of Parkinson's-like symptoms. This makes this compound a useful tool for studying the disease and developing new treatments.
Propiedades
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-7-18-12-6-4-5-11(8-12)13(17)16-14-15-9-10(2)19-14/h4-6,8-9H,3,7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGBSKSQYHQKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B4647991.png)
![2-chloro-3-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4647992.png)
![N-(3-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648000.png)

![N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4648026.png)
![3,4-dichloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4648027.png)



![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4648045.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4648059.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-cyclopropyl-3-methyl-N-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4648093.png)
![8-benzyl-7-(4-heptylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4648101.png)
